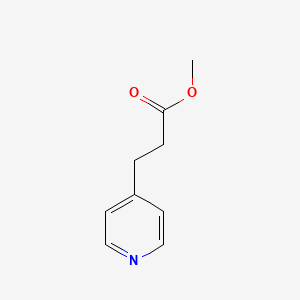

Methyl 3-(4-pyridyl)propanoate

Description

Methyl 3-(4-pyridyl)propanoate is an ester derivative featuring a pyridine ring at the 4-position of the propanoate backbone. It is synthesized via the reaction of 3-(4-pyridyl)-L-alanine with methanol and thionyl chloride (SOCl₂), yielding a white solid with a high efficiency of 90% . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antimycobacterial agents. For example, it is utilized to prepare thiazole-containing amino acid derivatives, which exhibit activity against mycobacterial strains by modulating bioactive conformations and lipophilicity .

Properties

IUPAC Name |

methyl 3-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIXBISQDJNKFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-pyridyl)propanoate can be synthesized through the reaction of 4-pyridinecarboxaldehyde with trimethyl phosphonoacetate in the presence of sodium hydride in ethylene glycol dimethyl ether. The resulting product is then subjected to catalytic hydrogenation using 10% palladium on carbon under a hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-pyridyl)propanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 3-(4-pyridyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable reagent in organic chemistry.

Biological Studies

The compound has been investigated for its potential biological activities, particularly its interactions with biomolecules. Research indicates that it may exhibit anti-inflammatory and antimicrobial properties, making it of interest in pharmacological studies.

Pharmaceutical Development

This compound is being explored for its therapeutic potential in treating various medical conditions. Its derivatives may play a role in developing drugs targeting neurological disorders and other diseases.

Agrochemical Applications

In the agrochemical industry, this compound is utilized to enhance the efficacy of pesticides and herbicides, contributing to improved crop yields. Its structural features allow it to interact effectively with biological systems involved in plant growth and protection.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Case Study 2: Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of this compound. The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 3-(4-pyridyl)propanoate involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyridine ring plays a crucial role in its binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogs of Methyl 3-(4-pyridyl)propanoate, highlighting structural variations, synthesis yields, and applications:

Key Differences and Implications

Substituent Effects on Bioactivity: The pyridyl group in this compound enhances hydrogen-bonding capacity and aromatic stacking, critical for antimycobacterial activity . In contrast, phthalimide-containing analogs (e.g., 4NO2PDPMe) exhibit uterus-relaxant properties due to bulky substituents that modulate calcium channels . Methoxyphenyl (electron-donating) and chlorophenyl (electron-withdrawing) substituents alter electronic properties, affecting solubility and receptor interactions .

Synthetic Accessibility: this compound is synthesized in high yield (90%) under mild conditions , whereas analogs like 4NO2PDPMe require multi-step reactions with unoptimized yields .

Therapeutic Scope: Amino-substituted intermediates (e.g., 2a-h) are tailored for cholinesterase inhibition, leveraging amino group polarity for enzyme active-site interactions . Thiazole derivatives from this compound exploit heterocyclic rigidity to enhance antimycobacterial potency .

Research Findings and Data

Antimycobacterial Activity of Pyridyl Derivatives

Derivatives of this compound, such as (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid, demonstrate MIC values of 2–8 μg/mL against Mycobacterium tuberculosis H37Rv, outperforming first-line drugs like isoniazid in preclinical models .

Uterus-Relaxant Efficacy of Phthalimide Analogs

4NO2PDPMe and 4APDPMe show EC₅₀ values of 0.1–0.3 μM in relaxing human myometrial tissue, attributed to nitric oxide-mediated pathways .

Biological Activity

Methyl 3-(4-pyridyl)propanoate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 191.23 g/mol

The compound features a pyridine ring, which is known for its role in various biological interactions, making it a subject of interest in drug design.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound have demonstrated antimicrobial properties. For example, derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain pyridine derivatives selectively inhibited Chlamydia species, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Preliminary investigations into related compounds suggest potential anti-inflammatory activities. The presence of the pyridine moiety is often associated with the modulation of inflammatory pathways, which could be applicable to this compound. Further studies are needed to elucidate these effects specifically for this compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The following table summarizes findings from related compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Methyl 2-Acetyl-3-(4-pyridyl)propanoate | Antimicrobial | Contains an acetyl group |

| Methyl 3-amino-3-(pyridin-4-yl)propanoate | Potential anticancer | Amino group enhances biological activity |

| Ethyl 2-acetyl-3-(pyridin-4-yl)propanoate | Moderate antimicrobial | Ethyl substitution affects solubility |

These comparisons indicate that modifications in the chemical structure can significantly influence the biological activity of pyridine-based compounds.

Case Studies and Applications

- Antibacterial Activity : A case study involving a series of pyridine derivatives showed varying degrees of effectiveness against Staphylococcus aureus and Escherichia coli. The most active derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential .

- Anti-inflammatory Studies : Another study evaluated the anti-inflammatory properties of related compounds in an acute lung injury model. Results indicated significant reductions in inflammatory markers, suggesting that similar mechanisms could be explored for this compound .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Methyl 3-(4-pyridyl)propanoate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methyl esterification of 3-(4-pyridyl)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄) achieves high yields. Optimization involves adjusting reaction time (6–12 hours), temperature (60–80°C), and catalyst loading (1–5 mol%) . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity. Characterization by ¹H NMR (300 MHz, CDCl₃) and HRMS validates structural integrity .

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound derivatives?

- Answer : Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.49 Å, b = 10.23 Å, c = 11.02 Å) are common. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement using software like SHELXL validates the structure against experimental data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Work in a fume hood to prevent inhalation. Store the compound in airtight containers at 2–8°C. Waste disposal requires neutralization (e.g., with dilute NaOH) before incineration by certified facilities .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways for synthesizing this compound analogs?

- Answer : Isotopic labeling (e.g., deuterated solvents) and intermediate trapping (via LC-MS) identify key steps like enolate formation or pyridyl group activation. For example, competing pathways in multicomponent reactions are clarified by monitoring intermediates at 15-minute intervals using HPLC . Computational modeling (DFT) further elucidates energy barriers for competing mechanisms .

Q. What strategies optimize the regioselectivity of this compound in drug discovery applications?

- Answer : Substituent-directed coupling (e.g., Suzuki-Miyaura for aryl groups) enhances regioselectivity. For kinase inhibitors (e.g., mTOR), introducing electron-withdrawing groups at the pyridyl para-position improves binding affinity (IC₅₀ < 100 nM). Activity is validated via enzymatic assays (e.g., ADP-Glo™ kinase assays) .

Q. How do crystallographic data discrepancies in this compound derivatives impact material design?

- Answer : Polymorph screening (via solvent-drop grinding) identifies stable crystal forms. For example, variations in hydrogen-bonding networks (e.g., N–H···O vs. O–H···N) alter solubility and bioavailability. Rietveld refinement reconciles powder XRD data with single-crystal models .

Q. What advanced analytical techniques validate the purity of this compound in complex matrices?

- Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) achieves baseline separation of impurities. Quantitation limits (LOQ < 0.1%) require calibration against certified reference materials. High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) within 2 ppm error .

Methodological Tables

Table 1 : Key Spectroscopic Parameters for this compound

| Technique | Conditions | Key Signals | Reference |

|---|---|---|---|

| ¹H NMR (300 MHz) | CDCl₃, δ (ppm) | 2.60 (t, J=8.1 Hz, CH₂), 3.67 (s, OCH₃) | |

| HRMS (ESI) | Positive mode | m/z 233.0927 ([M+H]⁺) | |

| XRD | Triclinic (P1) | a=9.49 Å, α=81.7° |

Table 2 : Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑ yield by 20% |

| Catalyst Loading | 3 mol% H₂SO₄ | Maximizes esterification |

| Reaction Time | 8–10 hours | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.